(S)-2-Amino-N-ethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

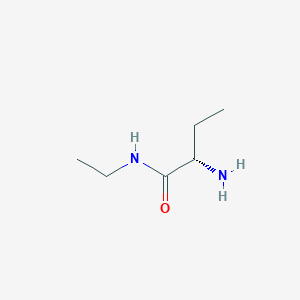

(S)-2-Amino-N-ethylbutanamide is a chiral amide characterized by an ethyl group attached to the nitrogen atom and an (S)-configured amino group at the second carbon of the butanamide backbone. Its molecular formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of stereochemically complex molecules such as peptide analogs and bioactive small molecules . Its enantiomeric purity (S-configuration) is essential for applications in asymmetric catalysis and pharmaceutical development, where stereochemistry directly influences biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-ethylbutanamide typically involves the reaction of (S)-2-Aminobutanamide with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-ethylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides; in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Amides, carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-ethylbutanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Variations

Key Observations :

- Bulkier substituents (e.g., phenylethyl , diphenylmethyl ) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Stereochemical complexity (e.g., S,S-configuration in C₁₂H₁₈N₂O ) is critical for target-specific interactions in drug design.

Physicochemical Properties

Limited data are available for exact melting/boiling points, but inferences can be made:

- Lipophilicity: Compounds with aromatic groups (e.g., phenylethyl ) exhibit higher logP values compared to aliphatic analogs like this compound.

- Solubility: The presence of polar groups (e.g., amino, thioxomethyl ) may improve solubility in polar solvents like methanol or DMF.

Biological Activity

(S)-2-Amino-N-ethylbutanamide, also known as a specific stereoisomer of an amino amide compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the chemical formula C6H14N2O, features an amine group attached to a butanamide backbone, which is further substituted by an ethyl group. This configuration contributes to its distinct pharmacological properties and interactions with biological systems.

Enzyme Inhibition

Research indicates that this compound may function as an inhibitor of specific enzymes, particularly dipeptidyl peptidase I (DPP-I). DPP-I plays a crucial role in immune responses and inflammation by processing pro-inflammatory cytokines. Inhibition of this enzyme could therefore provide therapeutic benefits in conditions characterized by excessive inflammation or immune dysregulation.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to various biological targets have revealed its potential as a modulator of receptor activity. The compound exhibits interactions with certain receptors that are critical for mediating physiological responses. These interactions suggest that it may influence pathways involved in pain perception, immune response, and metabolic regulation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other compounds within the amino amide category. Below is a summary table highlighting key structural differences and potential biological implications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Ethylbutanamide | C6H13N | Lacks the amino group at the second position |

| (S)-2-Amino-N-methylbutanamide | C6H15N2O | Methyl group instead of ethyl on nitrogen |

| N,N-Diethylbutanamide | C8H17N | Contains two ethyl groups on nitrogen |

| (R)-2-Amino-N-ethylbutanamide | C6H14N2O | Different stereochemistry affecting biological activity |

The structural uniqueness of this compound, particularly its stereochemistry and functional groups, likely enhances its biological activity compared to its counterparts.

Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered to mice with induced arthritis, and results indicated a significant reduction in inflammatory markers compared to control groups. This suggests that the compound's ability to inhibit DPP-I may translate into clinical benefits for inflammatory diseases .

Pharmacokinetics and Bioavailability

Research on the pharmacokinetics of this compound has shown promising results regarding its absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies demonstrated that the compound has favorable bioavailability when administered via intraperitoneal injection. This characteristic is essential for its potential development as a therapeutic agent .

Future Directions

The ongoing research into this compound aims to further elucidate its mechanisms of action and therapeutic applications. Future studies will likely focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target enzymes and receptors.

- Clinical Trials : Evaluating its efficacy and safety in human subjects for conditions such as autoimmune diseases and chronic inflammation.

- Structural Modifications : Investigating how changes in the structure can enhance biological activity or reduce side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-ethylbutanamide, and how do reaction conditions influence yield and enantiomeric purity?

- Methodology : The compound can be synthesized via amidation of (S)-2-aminobutanoyl chloride with ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Temperature control (0–5°C) minimizes side reactions like racemization . Purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) ensures high enantiomeric purity (>98% ee) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm the amide bond and stereochemistry. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, while mass spectrometry (ESI-MS) validates molecular weight . X-ray crystallography, if feasible, provides definitive stereochemical confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Prioritize fume hood use to avoid inhalation of fine powders. Wear nitrile gloves and safety goggles, as amides can cause skin/eye irritation. Store the compound in anhydrous conditions at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodology : Systematically modify substituents (e.g., ethyl group replacement with bulkier alkyl chains) and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (e.g., AutoDock Vina) predicts interactions with targets like enzymes or receptors .

Q. What analytical strategies resolve contradictions in solubility or reactivity data for this compound across studies?

- Methodology : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and pH effects using UV-Vis spectroscopy. Replicate conflicting experiments under controlled humidity/temperature to identify environmental variables. Cross-validate results with independent techniques like HPLC-MS .

Q. How does the chiral center of this compound influence its interaction with biological targets?

- Methodology : Synthesize both enantiomers and compare their activity in vitro (e.g., enzyme inhibition assays). Circular dichroism (CD) spectroscopy can track conformational changes in target proteins upon binding .

Q. What experimental designs mitigate racemization during derivatization of this compound?

- Methodology : Use low-temperature (<10°C), aprotic solvents (e.g., THF), and non-nucleophilic bases (e.g., DIPEA) during reactions. Monitor enantiopurity at each step via chiral HPLC .

Q. How can researchers identify and validate novel biological targets for this compound in neurological studies?

- Methodology : Employ affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) followed by LC-MS/MS for protein identification. Validate hits using CRISPR knockouts and electrophysiology in neuronal cell lines .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(2S)-2-amino-N-ethylbutanamide |

InChI |

InChI=1S/C6H14N2O/c1-3-5(7)6(9)8-4-2/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

PUUMKAKVWBYGDZ-YFKPBYRVSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)NCC)N |

Canonical SMILES |

CCC(C(=O)NCC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.